5-[(4-Bromophenyl)methyl]-3-(4-chlorophenyl)-2-imino-1,3-thiazolidin-4-one
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Overview
Description
5-[(4-Bromophenyl)methyl]-3-(4-chlorophenyl)-2-imino-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 5-[(4-Bromophenyl)methyl]-3-(4-chlorophenyl)-2-imino-1,3-thiazolidin-4-one typically involves the reaction of 4-bromobenzyl chloride with 4-chlorobenzylamine to form an intermediate. This intermediate is then reacted with thiourea under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
5-[(4-Bromophenyl)methyl]-3-(4-chlorophenyl)-2-imino-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
5-[(4-Bromophenyl)methyl]-3-(4-chlorophenyl)-2-imino-1,3-thiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Researchers are exploring its ability to inhibit the growth of various pathogens and cancer cells.
Biological Studies: The compound is used in biological assays to study its effects on different biological pathways and molecular targets.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 5-[(4-Bromophenyl)methyl]-3-(4-chlorophenyl)-2-imino-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the disruption of essential biological processes in pathogens or cancer cells. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
5-[(4-Bromophenyl)methyl]-3-(4-chlorophenyl)-2-imino-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives such as:
5-(4-Chlorophenyl)-3-(4-bromophenyl)-2-imino-1,3-thiazolidin-4-one: Similar structure but with different substituents, leading to variations in biological activity.
5-(4-Methoxyphenyl)-3-(4-chlorophenyl)-2-imino-1,3-thiazolidin-4-one: The presence of a methoxy group can alter the compound’s pharmacokinetic properties and biological effects.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its biological activity.
Properties
Molecular Formula |
C16H12BrClN2OS |
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Molecular Weight |
395.7 g/mol |
IUPAC Name |
5-[(4-bromophenyl)methyl]-3-(4-chlorophenyl)-2-imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H12BrClN2OS/c17-11-3-1-10(2-4-11)9-14-15(21)20(16(19)22-14)13-7-5-12(18)6-8-13/h1-8,14,19H,9H2 |
InChI Key |
XHWYSFAENWTFOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)N(C(=N)S2)C3=CC=C(C=C3)Cl)Br |
Origin of Product |
United States |
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